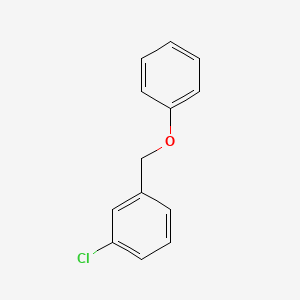

1-Chloro-3-(phenoxymethyl)benzene

Description

Properties

CAS No. |

19962-20-0 |

|---|---|

Molecular Formula |

C13H11ClO |

Molecular Weight |

218.68 g/mol |

IUPAC Name |

1-chloro-3-(phenoxymethyl)benzene |

InChI |

InChI=1S/C13H11ClO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2 |

InChI Key |

JRHGZRCOZPCVCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(phenoxymethyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzyl chloride with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5CH2Cl} + \text{C6H5OH} \xrightarrow{\text{AlCl3}} \text{C6H5CH2OC6H5} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(phenoxymethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 1-chloro-3-(hydroxymethyl)benzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

Nucleophilic Substitution: 1-Hydroxy-3-(phenoxymethyl)benzene.

Oxidation: 1-Chloro-3-(phenoxymethyl)benzaldehyde or 1-Chloro-3-(phenoxymethyl)benzoic acid.

Reduction: 1-Chloro-3-(hydroxymethyl)benzene.

Scientific Research Applications

1-Chloro-3-(phenoxymethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of aromatic chlorides on biological systems.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(phenoxymethyl)benzene involves its interaction with various molecular targets. The chlorine atom can participate in electrophilic aromatic substitution reactions, while the phenoxymethyl group can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby altering the compound’s properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Chloro-3-(phenoxymethyl)benzene with structurally related chlorobenzene derivatives, emphasizing substituent effects, synthesis, and applications.

Structural and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group in 1-chloro-3-methoxy-benzene enhances electron density on the aromatic ring, favoring electrophilic substitutions . In contrast, the isocyanato group in 1-chloro-3-(isocyanatomethyl)benzene is highly electrophilic, enabling nucleophilic additions .

Environmental and Regulatory Considerations

- In contrast, 1-Chloro-3-(trifluoromethoxy)benzene (CAS 772-49-6) remains commercially available, likely due to lower bioaccumulation risks .

Q & A

Q. What are the established synthetic routes for 1-chloro-3-(phenoxymethyl)benzene, and how do reaction conditions influence yield?

The compound is commonly synthesized via catalytic decarbonylation of phenoxyacetyl chlorides. For example, phenoxyacetyl chlorides (prepared from substituted phenols and chloroacetyl chloride) undergo decarbonylation in the presence of catalysts like Pd/C or Rh complexes, yielding chloromethoxybenzene derivatives. Reaction parameters such as temperature (78–121°C), pressure (0.05–10 mmHg), and catalyst loading significantly impact yields and purity .

Q. How can researchers characterize this compound using analytical techniques?

Key methods include:

- NMR Spectroscopy : Proton signals for methyl groups in phenoxyacetyl precursors appear at δ 4.82–4.97 ppm (CDCl₃), aiding in tracking reaction progress .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 218 for C₁₃H₁₁ClO) confirm structural integrity .

- Physical Properties : Melting point, logP (4.78), and PSA (9.23 Ų) provide supplementary validation .

Q. What is the role of this compound in fungicide development?

This compound serves as a critical intermediate in synthesizing benzophenone-based fungicides like difenoconazole. Its dichlorophenoxy moiety enables regioselective coupling reactions with triazole derivatives, enhancing antifungal activity .

Advanced Research Questions

Q. How does LiCl influence the regioselectivity of ortholithiation in halogenated benzene derivatives?

In ortholithiation of 1-chloro-3-(trifluoromethyl)benzene with LDA, LiCl acts as a catalyst by stabilizing dimeric transition states. LiCl-free conditions involve rate-limiting deaggregation of LDA dimers, while LiCl accelerates proton transfer steps. This dual role highlights the importance of controlling LiCl concentration for selective metalation at ortho positions .

Q. What strategies enable stereoselective functionalization of this compound?

Enzymatic oxidation using Rhodococcus spp. can introduce chiral sulfoxide groups (e.g., methylsulfinyl substituents) with >99% enantiomeric excess (ee). For example, (R)-1-chloro-3-(methylsulfinyl)benzene is synthesized via biocatalytic sulfoxidation, leveraging substrate-specific oxidoreductases .

Q. How do aggregation states of lithium amides affect reaction kinetics in directed metalation?

Lithium diisopropylamide (LDA) exists as tetramers or dimers in THF. Rate-limiting deaggregation of tetramers into dimers governs lithiation efficiency. Computational studies reveal that dimer-based transition states exhibit lower activation barriers, emphasizing the need for precise temperature control (-78°C) and solvent polarity optimization .

Q. What catalytic systems enable C–C bond formation in aryl ether derivatives like this compound?

AuPd nanoparticles supported on N-rich carbon nitride (e.g., AuPd@CNₓ) catalyze cross-coupling with arylboronic acids under visible light. This method achieves >90% yield for biaryl derivatives (e.g., 1-chloro-3-(4-methoxyphenyl)benzene) via radical-mediated pathways, with catalyst recyclability up to five cycles .

Q. How can researchers resolve contradictions in reported lithiation mechanisms for halogenated arenes?

Discrepancies arise from differing LiCl concentrations and solvent systems. For instance, some studies propose rate-determining deaggregation steps, while others emphasize post-rate-limiting proton transfers. Systematic kinetic profiling (e.g., variable-temperature NMR) and isotopic labeling (D₂O quenching) can reconcile these models .

Methodological Notes

- Safety : Handle chlorinated intermediates in fume hoods; avoid exposure to bromomethyl derivatives (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene), which are lachrymators .

- Data Validation : Cross-reference CAS registry data (e.g., 6842-62-2 for this compound) with peer-reviewed journals to avoid unreliable sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.